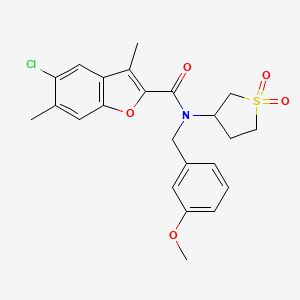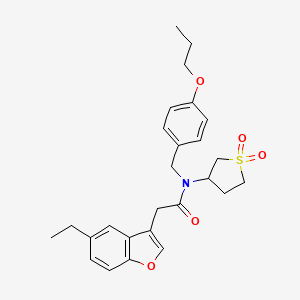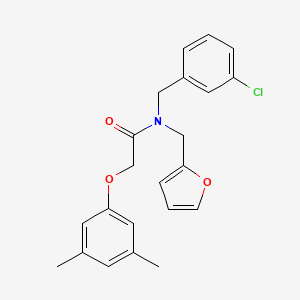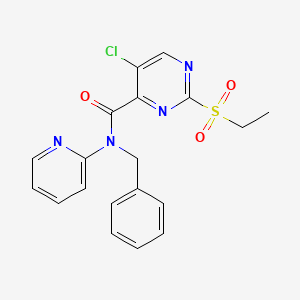![molecular formula C18H18N2O3S B11418353 N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418353.png)
N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that features a quinoline moiety, a benzenesulfonamide group, and an ethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxyquinoline, which is then reacted with benzyl chloride to form 2-hydroxyquinolin-3-ylmethyl chloride. This intermediate is subsequently reacted with N-ethylbenzenesulfonamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
科学研究应用
N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
相似化合物的比较
Similar Compounds
- N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]-4-methoxybenzenesulfonamide
- N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]-2-phenoxyacetamide
Uniqueness
N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline moiety provides strong DNA intercalation capabilities, while the sulfonamide group offers enzyme inhibition potential, making it a versatile compound for various applications.
属性
分子式 |
C18H18N2O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-20(24(22,23)16-9-4-3-5-10-16)13-15-12-14-8-6-7-11-17(14)19-18(15)21/h3-12H,2,13H2,1H3,(H,19,21) |
InChI 键 |
CXJYYPNJIGUZTG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chlorophenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418274.png)
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418276.png)




![5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418295.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418299.png)
![4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418302.png)
![4-(4-butoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418304.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11418306.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418313.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418315.png)
